molecular formula C14H20N2O4S B12894415 Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate CAS No. 63059-61-0

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate

Cat. No.: B12894415
CAS No.: 63059-61-0
M. Wt: 312.39 g/mol
InChI Key: VWOIZBFIQPWIJV-UHFFFAOYSA-M
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Description

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is a quaternary ammonium salt derived from quinoline. This compound is known for its unique chemical structure, which includes a quinolinium core substituted with dimethylamino and methyl groups, and a methyl sulfate counterion. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate typically involves the quaternization of quinoline derivatives. One common method is the reaction of 6-(dimethylamino)-1,2-dimethylquinoline with methyl sulfate under controlled conditions. This reaction proceeds via nucleophilic substitution, where the nitrogen atom in the quinoline ring attacks the methyl sulfate, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of solvents, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolinium N-oxides, reduced quinoline derivatives, and various substituted quinolinium salts .

Scientific Research Applications

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also affects the function of enzymes involved in DNA synthesis and repair. The molecular targets include DNA gyrase and topoisomerase, which are essential for maintaining DNA topology .

Comparison with Similar Compounds

Similar Compounds

    6-Dimethylaminoquinoline: Similar structure but lacks the quaternary ammonium group.

    1,2-Dimethylquinoline: Lacks the dimethylamino group.

    Quinolinium, 6-methyl-1,2-dimethyl-, methyl sulfate: Similar but with different substitution patterns.

Uniqueness

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is unique due to its combination of a quaternary ammonium group and specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .

Properties

CAS No.

63059-61-0

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

methyl sulfate;N,N,1,2-tetramethylquinolin-1-ium-6-amine

InChI

InChI=1S/C13H17N2.CH4O4S/c1-10-5-6-11-9-12(14(2)3)7-8-13(11)15(10)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VWOIZBFIQPWIJV-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)N(C)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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